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molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6

5-fluoro-1H-benzo[d]imidazole

Cat. No. B157962
M. Wt: 136.13 g/mol
InChI Key: ZDSUKNAKOLBIPX-UHFFFAOYSA-N
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Patent
US05712255

Procedure details

4-Chloro-5-fluoro-1,2-phenylenediamine (12a, 3.212 g, 20 mmol) was dissolved in 40 mL of MeOH and then added dropwise to a stirred solution of 4.4 mL of 5M BrCN/MeCN in 40 mL of H2O over 30 min. After the addition, stirring was continued at room temperature for 3 hr. The reaction mixture was concentrated to ~40 mL and then was washed with EtOAc (100 mL). The EtOAc phase was extracted with H2O (60 mL). The combined H2O phase was neutralized with sat. NaHCO3 solution to ~pH 8 and the resulting suspension was extracted with EtOAc (200 mL). The EtOAc phase was washed with a mixture of sat. NaHCO3 /sat. NaCl solution (20 mL/180 mL), dried (Na2SO4), and evaporated. The residue was coevaporated with CHCl3 (20 mL×2) and then was suspended in 50 mL of CHCl3. The suspension was filtered to give 3.340 g of 12b as a grey solid. The filtrate was evaporated and coevaporated with CHCl3. The resulting solid was again suspended in a small amount of CHCl3 and the suspension was filtered to give an additional 0.235 g of 12b. The total yield of 12b was 3.575 g (96%). This product showed a single spot on TLC. MP: 194°-196° C. MS: (El) m/e 185.0156 (100%, M+ =185.0156). 1H NMR (DMSO-d6): d 10.85, (br s, 1, 1-NH), 7.16 (d, 1, 4-H, 4JF-H =7.0 Hz), 7.06 (d, 1, 7-H, 3JF-H =10.0 Hz), 6.43 (br s, 2, 2-NH2). Anal. Calcd. for C7H5ClFN3 ; C, 45.30; H, 2.72; N, 22.64. Found: C, 45.14; H, 2.67; N, 22.44.
Quantity
3.212 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
BrCN MeCN
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.Br[C:12]#N.CC#N>CO.O>[F:8][C:7]1[CH:2]=[CH:3][C:4]2[N:10]=[CH:12][NH:9][C:5]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.212 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1F)N)N
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
BrCN MeCN
Quantity
4.4 mL
Type
reactant
Smiles
BrC#N.CC#N
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to ~40 mL
WASH
Type
WASH
Details
was washed with EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc phase was extracted with H2O (60 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The EtOAc phase was washed with a mixture of sat. NaHCO3 /
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl solution (20 mL/180 mL), dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The suspension was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC2=C(N=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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